molecular formula C19H21N5O5 B4128546 N-(2,4-dimethoxyphenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]urea

N-(2,4-dimethoxyphenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]urea

Cat. No. B4128546
M. Wt: 399.4 g/mol
InChI Key: LYBDJIUGNNFQJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]urea, also known as DMBA-NO, is a compound that has been extensively studied for its potential applications in scientific research. It is a synthetic compound that belongs to the class of benzoxadiazole derivatives, which have been shown to possess a wide range of biological activities. DMBA-NO has been found to have potential applications in various fields of scientific research, including biochemistry, pharmacology, and neuroscience.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]urea is not fully understood, but it is believed to involve the modulation of various signaling pathways in the brain. N-(2,4-dimethoxyphenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]urea has been shown to modulate the activity of nitric oxide synthase, which is an enzyme that produces nitric oxide in the brain. Nitric oxide is a signaling molecule that plays a key role in various physiological processes, including neurotransmission, vasodilation, and immune response.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]urea has been found to have a wide range of biochemical and physiological effects. It has been shown to possess anti-inflammatory and antioxidant effects, which could have potential applications in the treatment of various diseases, including neurodegenerative disorders. N-(2,4-dimethoxyphenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]urea has also been found to modulate the activity of various enzymes and receptors in the brain, which could have potential applications in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethoxyphenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]urea has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, which makes it readily available for use in experiments. N-(2,4-dimethoxyphenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]urea has also been extensively studied, which means that its properties and potential applications are well-understood. However, N-(2,4-dimethoxyphenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]urea also has some limitations for use in lab experiments. It is a complex compound that requires expertise in synthetic chemistry to synthesize, which could limit its use in some labs. Additionally, the mechanism of action of N-(2,4-dimethoxyphenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]urea is not fully understood, which could limit its potential applications in some areas of research.

Future Directions

There are several areas of future research that could be explored with N-(2,4-dimethoxyphenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]urea. One potential direction is to investigate the potential applications of N-(2,4-dimethoxyphenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]urea in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. N-(2,4-dimethoxyphenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]urea has been found to possess neuroprotective effects, which could have potential applications in the treatment of these disorders. Another potential direction is to investigate the potential applications of N-(2,4-dimethoxyphenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]urea in the treatment of inflammatory disorders, such as arthritis and inflammatory bowel disease. N-(2,4-dimethoxyphenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]urea has been found to possess anti-inflammatory effects, which could have potential applications in the treatment of these disorders. Overall, N-(2,4-dimethoxyphenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]urea has the potential to be a valuable tool for scientific research and could have potential applications in various fields of study.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]urea has been extensively studied for its potential applications in scientific research. It has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. N-(2,4-dimethoxyphenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]urea has been shown to modulate the activity of various enzymes and receptors in the brain, which could have potential applications in the treatment of neurological disorders.

properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O5/c1-26-12-3-4-13(16(11-12)27-2)20-19(25)21-14-5-6-15(18-17(14)22-29-23-18)24-7-9-28-10-8-24/h3-6,11H,7-10H2,1-2H3,(H2,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYBDJIUGNNFQJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)NC2=CC=C(C3=NON=C23)N4CCOCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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